molecular formula C27H24N4O2 B10866916 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

Cat. No.: B10866916
M. Wt: 436.5 g/mol
InChI Key: LLAAQIOQSCJUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one is a complex heterocyclic compound. It belongs to the class of triazolo[1,5-c]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The compound may also interact with specific receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one include other triazolo[1,5-c]pyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and functional groups. For example:

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

5,5-dimethyl-13-(2-methylphenyl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one

InChI

InChI=1S/C27H24N4O2/c1-16-9-7-8-12-18(16)24-29-25-23-21(17-10-5-4-6-11-17)22-19(32)13-27(2,3)14-20(22)33-26(23)28-15-31(25)30-24/h4-12,15,21H,13-14H2,1-3H3

InChI Key

LLAAQIOQSCJUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)CC(CC5=O)(C)C)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.